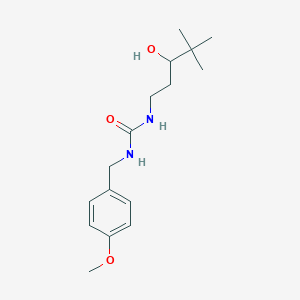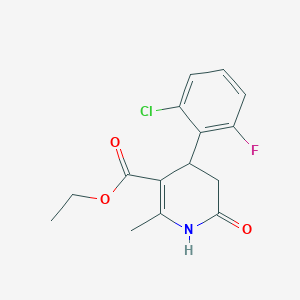![molecular formula C17H12ClF3N2O4 B2358033 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide CAS No. 902253-36-5](/img/structure/B2358033.png)
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide is a synthetic compound characterized by its unique structure and chemical properties. This molecule is of particular interest in the field of medicinal chemistry due to its potential biological activities and its utility in various research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide typically involves a multi-step process:
Step 1: Formation of the 5-chloro-2-oxobenzo[d]oxazole scaffold through cyclization reactions involving appropriate precursors under controlled temperatures and catalysts.
Step 2: Introduction of the N-(4-(trifluoromethoxy)phenyl)propanamide moiety via amide coupling reactions, utilizing reagents like coupling agents (e.g., EDC, HATU) and appropriate solvents.
Step 3: Purification of the final product through crystallization, column chromatography, or recrystallization methods to achieve high purity.
Industrial Production Methods: On an industrial scale, this compound is produced using optimized and scalable synthetic routes to ensure cost-effectiveness and high yield. Key steps may involve:
Employing automated reactors for precise control over reaction conditions.
Using robust purification techniques such as high-performance liquid chromatography (HPLC).
Implementing quality control measures to monitor the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: Typical reagents include nucleophiles like amines or thiols under mild conditions.
Oxidation Reactions: It can be oxidized using reagents like hydrogen peroxide or other peroxides under controlled conditions.
Reduction Reactions: Reduction can be performed using reagents like sodium borohydride or lithium aluminum hydride to yield different reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Solvents like acetonitrile or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Aqueous or non-aqueous hydrogen peroxide solutions at ambient or slightly elevated temperatures.
Reduction Reactions: Anhydrous solvents such as ether or tetrahydrofuran (THF) at low temperatures.
Major Products Formed:
Substitution reactions yield various substituted derivatives with potential biological activities.
Oxidation and reduction reactions produce oxidized or reduced analogs, respectively, which may have different properties and applications.
Wissenschaftliche Forschungsanwendungen
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules with potential pharmaceutical properties.
Biology: Investigated for its interactions with biological targets, such as enzymes or receptors, to elucidate its biological effects.
Medicine: Explored as a lead compound in the development of new therapeutic agents, particularly in areas like oncology and infectious diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide exerts its effects involves:
Molecular Targets: Interacting with specific enzymes, receptors, or signaling pathways within cells.
Pathways Involved: Modulating pathways related to cell proliferation, apoptosis, or other cellular processes depending on its application and target.
Vergleich Mit ähnlichen Verbindungen
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(phenyl)propanamide
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenyl)propanamide
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-fluorophenyl)propanamide
Eigenschaften
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O4/c18-10-1-6-14-13(9-10)23(16(25)26-14)8-7-15(24)22-11-2-4-12(5-3-11)27-17(19,20)21/h1-6,9H,7-8H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOKYSGIRMLKOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
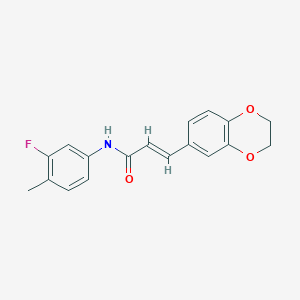
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2357952.png)
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate](/img/structure/B2357954.png)
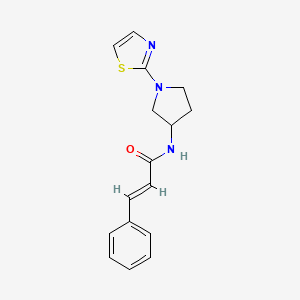
![N-(3-Cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2357957.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B2357960.png)
![2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole](/img/structure/B2357961.png)
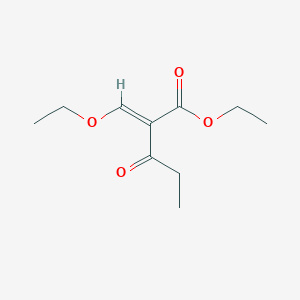
![1,13,16-Triazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2(7),3,5,8,10,12(17),13,15-octaene-11,14,15-tricarbonitrile](/img/structure/B2357965.png)
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2357967.png)

